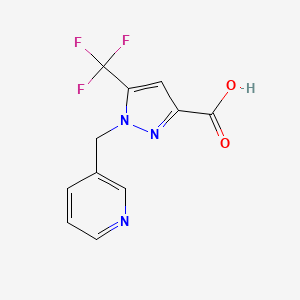

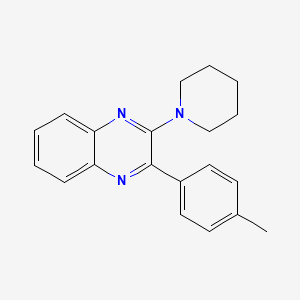

![molecular formula C22H20N2O3S2 B2377766 (3Z)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894670-15-6](/img/structure/B2377766.png)

(3Z)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H20N2O3S2 and its molecular weight is 424.53. The purity is usually 95%.

BenchChem offers high-quality (3Z)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis Applications

This compound is instrumental in the synthesis of heterocyclic systems, demonstrating a broad utility in creating complex organic structures. For instance, it has been used as a reagent in the preparation of pyrido[1,2-a]pyrimidin-4-ones and pyrimido[1,2-b]pyridazin-4-ones, showcasing its versatility in synthesizing fused pyrimidinones and pyrazino[1,2-a]pyrimidin-4-one derivatives through reactions involving removal of protective groups under specific conditions (Toplak et al., 1999). Similarly, it has found applications in creating thieno[2,3-c]pyran-3-ones and benzothiophenes via Diels–Alder reactions, highlighting its role in generating stable derivatives of 2,3-dimethylenethiophene and benzothiophenes through regioselective interactions with alkynes (Jackson et al., 1990).

Contributions to Multinuclear Compound Synthesis

The compound also contributes to the synthesis and characterization of multinuclear zinc(II) alkyl derivatives of linked phenoxides, reflecting its importance in creating complex inorganic structures with potential catalytic applications, including copolymerization of cyclohexene oxide and carbon dioxide (Dinger and Scott, 2001).

Novel Thienobenzothiazines Synthesis

Further, it serves as a precursor in efficient methods for synthesizing nitrogen- and sulfur-containing heterocycles, such as thienobenzothiazoles, thienobenzothiazepines, and thienobenzothiazines, underpinning its critical role in medicinal chemistry for generating novel compounds with potential biological activities (Van Snick et al., 2013).

Utility in Dye Synthesis

Additionally, its derivatives have been explored in the synthesis of disperse dyes, offering insights into the development of novel colorants for industrial applications. This includes the preparation of styryl disperse dyes and azo dyes based on benzo[b]thiophene-3(2H)-one-1,1-dioxide, illustrating its contribution to materials science and dye chemistry (Bhatti and Seshadri, 2004).

Organocatalysis and Asymmetric Synthesis

Moreover, it has found applications in organocatalysis, specifically in hydrogen-bond donor catalysts bearing quinazoline or benzothiadiazine skeletons, facilitating highly enantioselective reactions. This highlights its utility in asymmetric synthesis, contributing to the development of chiral compounds for pharmaceutical applications (Inokuma et al., 2011).

properties

IUPAC Name |

(3Z)-1-benzyl-3-[(2,5-dimethylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S2/c1-15-8-9-16(2)18(12-15)23-13-20-21(25)22-19(10-11-28-22)24(29(20,26)27)14-17-6-4-3-5-7-17/h3-13,23H,14H2,1-2H3/b20-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMOQHQTRMVNPM-MOSHPQCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

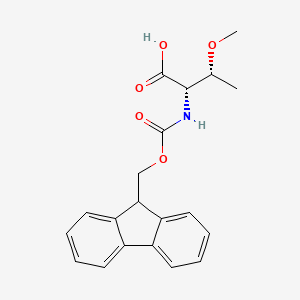

![2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide](/img/structure/B2377688.png)

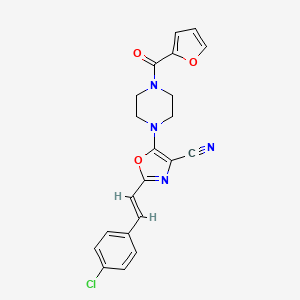

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine](/img/structure/B2377689.png)

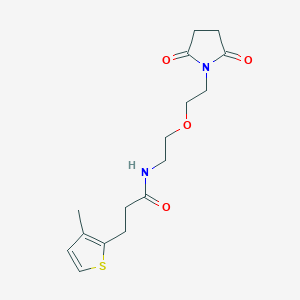

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2377691.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2377699.png)

![6-(2-methylindoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2377701.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2377704.png)